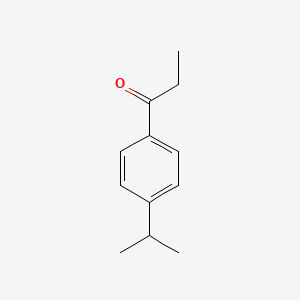











|
REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:8])[CH2:6][CH3:7].[C:10]1([CH:16]([CH3:18])[CH3:17])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl>O.ClCCCl>[CH:16]([C:10]1[CH:15]=[CH:14][C:13]([C:5](=[O:8])[CH2:6][CH3:7])=[CH:12][CH:11]=1)([CH3:18])[CH3:17] |f:0.1.2.3|
|


|
Name
|
|
|
Quantity
|
127 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)Cl
|
|
Name
|
|
|
Quantity
|
157 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(C)C
|
|
Name
|
ice
|
|
Quantity
|
800 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
209 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
525 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
which is fitted with a stirrer
|
|
Type
|
CUSTOM
|
|
Details
|
thermometer, condenser and dropping
|
|
Type
|
WAIT
|
|
Details
|
to drop in at 0°-5° C. within 3/4 hour
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
CUSTOM
|
|
Details
|
to rise to +18° C.
|
|
Type
|
WAIT
|
|
Details
|
The mixture is left
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase is separated
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with two 250 ml portions of dichloroethane
|
|
Type
|
WASH
|
|
Details
|
The combined organic phases are washed with three 200 ml portions of 2% sodium hydroxide and with 250 ml of water
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed by evaporation under a vacuum
|
|
Type
|
DISTILLATION
|
|
Details
|
the residue (244 g) is distilled over a 10 cm column
|


Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)C(CC)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 192.1 g | |
| YIELD: PERCENTYIELD | 83.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |